molecular formula C21H25N3O3 B2997126 (4-phenyltetrahydro-2H-pyran-4-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone CAS No. 1797221-77-2

(4-phenyltetrahydro-2H-pyran-4-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone

Cat. No.: B2997126
CAS No.: 1797221-77-2
M. Wt: 367.449
InChI Key: LIPYRWCRIVGTFL-UHFFFAOYSA-N
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Description

This compound is a methanone derivative featuring a tetrahydropyran (THP) ring substituted with a phenyl group at the 4-position and a piperidine moiety linked via an oxygen atom to a pyridazine ring. The tetrahydropyran group may enhance metabolic stability and blood-brain barrier permeability compared to simpler cyclic ethers .

Properties

IUPAC Name

(4-phenyloxan-4-yl)-(4-pyridazin-3-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c25-20(21(10-15-26-16-11-21)17-5-2-1-3-6-17)24-13-8-18(9-14-24)27-19-7-4-12-22-23-19/h1-7,12,18H,8-11,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPYRWCRIVGTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CC=C2)C(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-phenyltetrahydro-2H-pyran-4-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties is crucial for its application in therapeutic contexts.

Chemical Structure and Properties

The molecular formula of the compound is C24H26N4O3C_{24}H_{26}N_{4}O_{3} with a molecular weight of approximately 418.497 g/mol. The compound features a tetrahydro-pyran moiety and a piperidine ring, which are known to influence biological interactions.

Antioxidant Activity

Research indicates that derivatives of tetrahydropyran compounds exhibit significant antioxidant activity. For instance, compounds similar to the target compound have demonstrated the ability to inhibit tyrosinase, an enzyme involved in melanin production, which can be linked to antioxidant properties . The inhibition of tyrosinase can be beneficial in treating hyperpigmentation disorders.

Cytotoxicity and Cell Viability

In vitro studies have shown that certain derivatives do not exhibit cytotoxic effects on cell lines at concentrations up to 25 μM, indicating a favorable safety profile . This is particularly relevant for compounds intended for therapeutic use, as low toxicity is essential for patient safety.

Enzyme Inhibition

The compound's structural components suggest potential activity against various enzymes. For example, related compounds have been studied as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair mechanisms. Inhibiting PARP can be particularly effective in cancer therapies where DNA repair pathways are exploited by cancer cells .

Study on Tyrosinase Inhibition

A study focusing on phenolic compounds similar to the target compound demonstrated that they could effectively inhibit tyrosinase activity with IC50 values ranging from 3.8 μM to 28.9 μM . These findings highlight the potential of the target compound as an anti-melanogenic agent, which could be useful in cosmetic applications.

CompoundIC50 (μM)Activity
Compound A3.8Strong inhibitor
Compound B28.9Moderate inhibitor
Compound C>50Weak inhibitor

Study on PARP Inhibition

Another significant study explored the development of piperidine derivatives as PARP inhibitors, showing promising antiproliferative effects against BRCA-deficient cancer cells . The structural similarity of these derivatives to the target compound suggests that it may also possess similar inhibitory effects.

Comparison with Similar Compounds

Structural Analogues from Patent Literature (Piperidine- and Pyrimidinone-Based Derivatives)

The European Patent Application (Bulletin 2023/39) describes derivatives of 4H-pyrazino[1,2-a]pyrimidin-4-one and 4H-pyrido[1,2-a]pyrimidin-4-one with diverse substituents, including piperidine, piperazine, and heteroaryl groups . Key comparisons:

Compound Class Substituents Key Structural Differences vs. Target Compound Potential Impact on Properties
Pyrido[1,2-a]pyrimidin-4-one 7-(1-methylpiperidin-4-yl), 2-(2-methylimidazo[1,2-a]pyridin-6-yl) Pyrimidinone core vs. pyridazine; imidazopyridine substituent Reduced hydrogen bonding (pyrimidinone vs. pyridazine)
Pyrazino[1,2-a]pyrimidin-4-one 7-[4-(dimethylamino)methyl]piperidin-1-yl Additional amine functionality on piperidine Enhanced solubility or target engagement
Target Compound 4-(pyridazin-3-yloxy)piperidin-1-yl, 4-phenyl-THP Unique pyridazine-oxy-piperidine linkage Improved kinase selectivity or metabolic stability

Comparison with Thiophene- and Pyrazole-Containing Methanones

A study on arylpiperazines and pyrazolopyrimidinones synthesized compounds such as thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone (Compound 21) and 4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) .

Compound Core Structure Substituents Bioactivity Considerations
Target Compound Piperidine-pyridazine-THP Pyridazine-oxy, phenyl-THP Possible CNS activity due to lipophilic THP
Compound 21 Thiophene-piperazine Trifluoromethylphenyl, thiophene Enhanced electrophilicity (thiophene vs. pyridazine)
Compound 5 Pyrazole-piperazine Trifluoromethylphenyl, pyrazole Increased metabolic liability (pyrazole ring)

Key Insight : Replacing thiophene or pyrazole with pyridazine in the target compound may reduce electrophilicity and oxidative metabolism, improving pharmacokinetic profiles .

Comparison with Pyrido[4,3-d]pyrimidinone Methanones

A related compound, (4-azepan-1-yl-2-pyridin-3-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-(3-methoxy-phenyl)-methanone (MW: 443.54), shares a methanone core but incorporates a pyrido-pyrimidinone scaffold .

Property Target Compound Pyrido-Pyrimidinone Derivative
Molecular Weight ~435 g/mol (estimated) 443.54 g/mol
Key Heterocycles Pyridazine, tetrahydropyran Pyrido-pyrimidinone, azepane
Substituent Effects Pyridazine-oxy (polar) Methoxyphenyl (moderately lipophilic)

Key Insight: The pyrido-pyrimidinone derivative’s fused ring system may enhance planar stacking interactions with biological targets, whereas the target compound’s pyridazine and THP groups could favor solubility and BBB penetration .

Methodological Considerations for Compound Similarity Analysis

Studies emphasize that structural similarity metrics (e.g., Tanimoto coefficients, pharmacophore mapping) must account for both electronic and steric features to predict biological activity accurately . For example:

  • Pyridazine vs.
  • Tetrahydropyran vs. Cyclohexane : The oxygen atom in THP improves water solubility and may reduce CYP450-mediated metabolism relative to purely hydrocarbon rings .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodology : A multi-step synthesis approach is common. For example, refluxing precursors (e.g., substituted piperidines or pyridazinones) with chloranil in xylene for 25–30 hours under inert conditions can yield intermediates, followed by purification via recrystallization (e.g., methanol) to achieve >90% purity . Catalyst choice (e.g., p-toluenesulfonic acid) in one-pot reactions can reduce reaction steps but may require optimization of stoichiometry and solvent systems .
  • Key Variables : Reaction time, solvent polarity, and catalyst loading directly affect yield. Longer reflux durations improve conversion but may degrade heat-sensitive intermediates.

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135/HSQC to distinguish quaternary carbons (e.g., methanone carbonyl at ~200 ppm) and aromatic protons (pyridazine/phenyl groups). Spin-spin coupling in the pyran ring (tetrahydro-2H-pyran) confirms stereochemistry .
  • Mass Spectrometry : High-resolution ESI-MS with isotopic pattern analysis validates molecular weight (e.g., [M+H]⁺ for C₂₃H₂₄N₂O₃). Fragmentation patterns should align with pyridazin-3-yloxy and piperidinyl moieties .

Q. What purification strategies are effective for removing byproducts (e.g., unreacted precursors)?

  • Methodology :

  • Recrystallization : Use methanol or ethanol for high-purity solids; monitor solubility gradients to avoid co-precipitation of impurities .
  • Column Chromatography : Optimize mobile phases (e.g., hexane:ethyl acetate gradients) based on TLC Rf values. Silica gel with 5% triethylamine minimizes tailing for basic intermediates .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacokinetic properties (e.g., LogP, bioavailability)?

  • Methodology :

  • In Silico Tools : Use SwissADME or QikProp to calculate physicochemical descriptors (LogP ~3.2, TPSA ~70 Ų). Molecular dynamics simulations (e.g., Desmond) assess membrane permeability and P-gp efflux risks .
  • Docking Studies : Target-specific docking (e.g., with CYP450 isoforms) predicts metabolic stability. Pyridazin-3-yloxy groups may exhibit high metabolic clearance due to oxidative susceptibility .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

  • Experimental Design :

  • SAR Studies : Synthesize analogs with halogen substitutions (e.g., Cl, F) on the phenyl or pyridazine rings. Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) .
  • Thermal Analysis : DSC/TGA evaluates stability; bulky substituents (e.g., 4-phenyltetrahydro-2H-pyran) increase melting points but may reduce solubility .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Assay Standardization : Validate cell lines (e.g., HEK293 vs. HeLa) and control for batch-to-batch variability in reagent purity .
  • Meta-Analysis : Use tools like RevMan to aggregate data from heterogeneous studies. Adjust for confounding factors (e.g., solvent DMSO concentration >0.1% may artifactually suppress activity) .

Q. How to assess environmental persistence and ecotoxicological risks of this compound?

  • Methodology :

  • Degradation Studies : Hydrolysis/photolysis under simulated environmental conditions (pH 5–9, UV light). LC-MS/MS monitors degradation products; pyridazinone rings may hydrolyze to carboxylic acids .
  • Ecotoxicology : Daphnia magna acute toxicity assays (OECD 202) determine EC₅₀ values. Correlate with computational QSAR models for prioritization .

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